molecular formula C15H12O5 B595019 Wittifuran X CAS No. 1309478-07-6

Wittifuran X

Cat. No.: B595019
CAS No.: 1309478-07-6
M. Wt: 272.256
InChI Key: STYZEEPLURADAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Wittifuran X typically involves the isolation from natural sources rather than synthetic routes. The compound is extracted from the stem bark of Morus wittiorum using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process is followed by purification steps to obtain the pure compound.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced for research purposes through extraction from natural sources. The lack of synthetic routes limits its availability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Wittifuran X undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different bioactive properties compared to the parent compound.

Mechanism of Action

The mechanism of action of Wittifuran X involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. Its anti-inflammatory activity is linked to the inhibition of pro-inflammatory cytokines and enzymes . The specific molecular targets and pathways involved in these activities are still under investigation.

Comparison with Similar Compounds

Wittifuran X is part of a broader class of 2-arylbenzofuran derivatives. Similar compounds include:

Uniqueness

This compound is unique due to its specific bioactive properties and its natural occurrence in Morus wittiorum. Its antioxidant and anti-inflammatory activities distinguish it from other similar compounds, making it a valuable subject for scientific research.

Properties

IUPAC Name

5-(6-hydroxy-5-methoxy-1-benzofuran-2-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-19-15-5-9-4-13(20-14(9)7-12(15)18)8-2-10(16)6-11(17)3-8/h2-7,16-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYZEEPLURADAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: The study focuses on several compounds with insecticidal properties. Did the researchers evaluate the specific insecticidal activity of Wittifuran X against the Colorado potato beetle?

A2: Unfortunately, the study does not provide data on the individual insecticidal activity of this compound []. While its isolation from the plant is highlighted, the focus remained on the tested extracts and specific compounds like oxyresveratrol and β-sitosterol 3‐O‐β‐D‐glucopyranoside, which showed potent effects.

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